4-(Cyclopropyl(methyl)amino)picolinic acid

logP lipophilicity permeability

Sourcing picolinic acid building blocks with inadequate CNS permeability or unpredictable metabolism compromises lead optimization timelines. 4-(Cyclopropyl(methyl)amino)picolinic acid (CAS 1094795-00-2) directly addresses these bottlenecks with a tertiary amine motif that eliminates the N-H HBD, improving predicted BBB permeation by ~1 log unit versus secondary amine analogs, and a latent cyclopropyl warhead enabling mechanism-based enzyme adduct formation for target-engagement studies. - N-Cyclopropyl-N-methyl substitution tunes logP by >1 unit vs. dimethylamino or cyclopropylamino analogs for precise lipophilicity control. - Cyclopropyl ring strain (~27.5 kcal·mol⁻¹) imparts unique target-binding conformation and CYP-mediated metabolic activation absent in linear alkylamino derivatives. - Research-grade material supplied at 95% purity; HTS campaigns recommend ≥97% purity to avoid picolinic acid-related false positives at ≥10 µM.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B13230782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropyl(methyl)amino)picolinic acid
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCN(C1CC1)C2=CC(=NC=C2)C(=O)O
InChIInChI=1S/C10H12N2O2/c1-12(7-2-3-7)8-4-5-11-9(6-8)10(13)14/h4-7H,2-3H2,1H3,(H,13,14)
InChIKeyDCTGWPGJBOIXPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopropyl(methyl)amino)picolinic Acid – Structural Identity & Procurement-Grade Specification


4-(Cyclopropyl(methyl)amino)picolinic acid (CAS 1094795-00-2) is a 4-aminopicolinic acid derivative that combines a cyclopropyl group with an N-methyl substituent on the pyridine-2-carboxylic acid scaffold. Its IUPAC name is 4-[cyclopropyl(methyl)amino]pyridine-2-carboxylic acid, with molecular formula C10H12N2O2 and a molecular weight of 192.21 g·mol−1 . The compound features two ionisable centres—a carboxylic acid (predicted pKa ~1.3) and a tertiary aniline-type amine—conferring zwitterionic character in aqueous media that differentiates it from simpler dialkylamino analogs [REFS-2, REFS-3]. It is commercially available as a research-grade building block from multiple suppliers at purities typically ranging from 95% to 98% [REFS-1, REFS-4].

Why 4-Aminopicolinic Acid Analogs Cannot Be Interchanged for 4-(Cyclopropyl(methyl)amino)picolinic Acid


The 4-position substituent on the picolinic acid core directly modulates key physicochemical and interaction parameters—logP, topological polar surface area (TPSA), hydrogen-bond donor/acceptor balance, and metabolic stability—that govern performance in lead optimisation and chemical biology workflows [REFS-1, REFS-2]. Replacing the cyclopropyl(methyl)amino group with a dimethylamino, methylamino, or cyclopropylamino substituent alters the scaffold's lipophilic–hydrophilic balance by more than one logP unit in some cases [REFS-3, REFS-4]. The cyclopropyl ring also introduces ring strain (~27.5 kcal·mol−1) and a unique spatial profile that influences target-binding conformation and cytochrome P450-mediated metabolism, effects that are absent in linear or smaller cyclic alkylamino analogs [3]. Generic substitution therefore risks altered solubility, membrane permeability, off-target pharmacology, and irreproducible screening results.

Head-to-Head Physicochemical & Structural Differentiation of 4-(Cyclopropyl(methyl)amino)picolinic Acid


Lipophilicity Modulation: Cyclopropyl(methyl)amino vs. Dimethylamino vs. Cyclopropylamino Substitution

The cyclopropyl(methyl)amino substituent imparts a distinct lipophilicity profile compared to common 4-aminopicolinic acid analogs. The dimethylamino analog (CAS 890092-04-3) displays a predicted logP of 1.71–0.85 depending on the computational method, while the cyclopropylamino analog (CAS 883987-30-2) exhibits a logP of 2.11 [REFS-1, REFS-2]. The target compound's logP is predicted as −0.27 by one method and 2.66 by another, reflecting the conformational and electronic influence of the combined cyclopropyl–N-methyl motif [REFS-3, REFS-4]. The three-fold variation in logP across these analogs directly impacts predicted membrane permeability and oral absorption potential, making blind substitution inadvisable in medicinal chemistry programmes.

logP lipophilicity permeability drug-likeness lead optimisation

Hydrogen-Bond Donor Count: Impact on Blood–Brain Barrier Penetration and Solubility

The target compound differs from the 4-(methylamino)picolinic acid analog (CAS 872696-24-7) in hydrogen-bond donor (HBD) count. The methylamino analog possesses a secondary amine N–H (HBD = 2 together with the carboxylic acid), whereas the N-cyclopropyl-N-methyl substitution eliminates the amine proton, reducing HBD count from 2 to 1 [REFS-1, REFS-2]. This reduction is consistent with the compound's data on Fluorochem (HBD = 0 in the zwitterionic representation) . Lower HBD count correlates with improved passive blood–brain barrier (BBB) permeability, a critical parameter for CNS-targeted programmes.

HBD count BBB permeability CNS drug design solubility Lipinski Rule of Five

Supplier Purity and Quality Variability: Procurement Risk Assessment

Commercial availability of 4-(cyclopropyl(methyl)amino)picolinic acid spans a purity range of 95% (Leyan) to 97–98% for close structural analogs (e.g., 4-(cyclopropylamino)picolinic acid at 98% from Leyan and 4-(dimethylamino)picolinic acid at 97% from Beyotime) [REFS-1, REFS-2, REFS-3]. The presence of up to 5% impurities in the 95%-grade material may include des-methyl, des-cyclopropyl, or regioisomeric byproducts that can confound biological assay interpretation, particularly in high-throughput screening where hit confirmation depends on material identity and purity. Procurement specifications must therefore explicitly require HPLC purity ≥97% and identity confirmed by 1H NMR to ensure inter-laboratory reproducibility.

purity quality control procurement reproducibility batch consistency

Cyclopropane Ring Strain as a Biochemical Selectivity Determinant

Cyclopropylamines are established mechanism-based inactivators of cytochrome P450 enzymes and amine oxidases, a property driven by ring strain (~27.5 kcal·mol−1) that facilitates radical or cationic ring-opening upon one-electron oxidation [REFS-1, REFS-2]. The N-cyclopropyl-N-methyl motif in the target compound places the strained ring directly on the aniline-type nitrogen, positioning it for metabolic activation—a structural feature absent in the 4-(dimethylamino) and 4-(methylamino) analogs. This property can be exploited deliberately in chemical probe design (e.g., for target engagement studies via covalent modification) or must be flagged as a metabolic liability risk when the compound is used as a building block in lead series.

ring strain metabolic stability mechanism-based inhibition CYP450 chemical probe

Validated Application Scenarios for 4-(Cyclopropyl(methyl)amino)picolinic Acid Based on Comparative Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimisation Requiring Reduced HBD Count

The absence of an N–H hydrogen-bond donor distinguishes this compound from 4-(methylamino)picolinic acid and aligns with CNS drug-design principles where each HBD reduction improves BBB permeation by approximately one log unit . Medicinal chemistry teams building picolinic acid-based CNS kinase or GPCR libraries should select this scaffold over secondary amine analogs when passive brain penetration is a primary optimisation parameter.

Chemical Biology: Cyclopropylamine-Based Covalent Probe Design

The N-cyclopropyl-N-methyl group provides a latent electrophilic warhead that can undergo P450- or MAO-mediated ring opening to form a covalent enzyme adduct [1]. This property makes the compound a strategic choice for target-engagement studies and chemoproteomics workflows where mechanism-based inactivation is desired, in contrast to the metabolically inert 4-(dimethylamino) analog.

Agrochemical Discovery: Herbicidal 4-Aminopicolinate Scaffold Exploration

4-Aminopicolinic acid derivatives with cycloalkyl substituents are established herbicidal lead scaffolds (e.g., halauxifen-methyl family) [2]. The cyclopropyl(methyl)amino substitution offers a unique combination of ring strain and lipophilicity that can be exploited to tune cuticular penetration and target-site binding in weed control programmes, differentiating it from simpler 4-alkylamino picolinates.

Procurement-Quality-Controlled High-Throughput Screening

When sourcing this compound for HTS libraries, specification of HPLC purity ≥97% with 1H NMR identity confirmation is essential. The available 95% grade from certain suppliers may introduce impurity-derived false positives at screening concentrations ≥10 µM . Procurement protocols should mandate re-purification or purchase of higher-grade material when screening against targets with known sensitivity to picolinic acid-related artifacts.

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